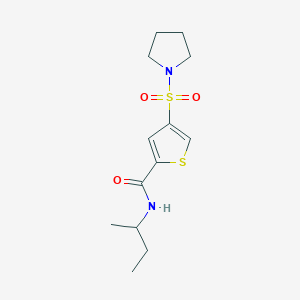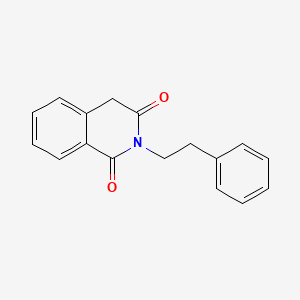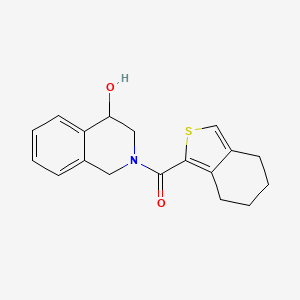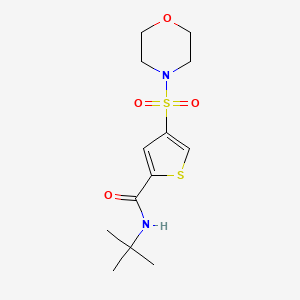
N-(sec-butyl)-4-(1-pyrrolidinylsulfonyl)-2-thiophenecarboxamide
- Click on QUICK INQUIRY to receive a quote from our team of experts.
- With the quality product at a COMPETITIVE price, you can focus more on your research.
Description
Synthesis Analysis
The synthesis of related compounds involves intricate chemical reactions, highlighting methods to create molecules with potential antineoplastic properties or pharmacological interests. For instance, 1-(4-methoxybenzenesulfonyl)-5-oxo-pyrrolidine-2-carboxamide and 3-[(4-nitrophenyl)thio]-substituted 4-methylene-1-pyrrolines have been synthesized through methods involving X-ray analysis, AM1 molecular orbital methods, and treatment with 4-nitrobenzenesulfenyl chloride in acetonitrile, respectively (Banerjee et al., 2002); (Korkmaz & Zora, 2020).
Molecular Structure Analysis
The molecular conformation and crystal structure of similar compounds have been extensively studied, revealing insights into their structural features. The planarity, intramolecular and intermolecular hydrogen bonds, and conformational preferences are crucial for understanding the molecular structure (Banerjee et al., 2002).
Chemical Reactions and Properties
Chemical properties of analogous compounds include their reactivity towards different chemical agents and the formation of compounds with potential pharmacological interest through cyclization and sulfenylation reactions. These reactions highlight the versatility and reactivity of the thiophene and pyrrolidine moieties in the presence of different chemical environments (Korkmaz & Zora, 2020).
Physical Properties Analysis
The physical properties of compounds with similar structures, such as solvated 1-(4-methoxybenzenesulfonyl)-5-oxo-pyrrolidine-2-carboxamide, provide insight into their solubility, crystallinity, and molecular interactions. These properties are essential for understanding the compound's behavior in different environments (Banerjee et al., 2002).
Chemical Properties Analysis
The chemical properties, including the reactivity and stability of compounds containing the thiophene and pyrrolidine moieties, are influenced by their molecular structure and the presence of substituents. Understanding these properties is crucial for predicting the compound's behavior in chemical reactions and potential applications (Korkmaz & Zora, 2020).
Scientific Research Applications
Fluorescent Probe Design
A study by Wang et al. (2012) explored the use of a fluorescent probe for discriminating thiophenols over aliphatic thiols in environmental and biological sciences. The probe, leveraging intramolecular charge transfer pathways and featuring a design that includes a sulfonamide bond, exhibited high sensitivity and selectivity for thiophenols, with successful application in water sample analysis (Wang et al., 2012).
Polymer Synthesis and Properties
Hsiao et al. (2000) detailed the synthesis and characterization of new polyamides with flexible main-chain ether linkages derived from 4-tert-butylcatechol, showcasing their solubility in polar solvents and thermal stability. The polymers demonstrated potential for advanced material applications due to their inherent viscosities, solubility, and thermal properties (Hsiao, Yang, & Chen, 2000).
Smart Window Applications
Soğancı et al. (2016) investigated a new thienylpyrrole derivative for smart window applications, highlighting its superior optical properties and potential for energy efficiency. The polymer derived from this compound demonstrated excellent redox stability, making it suitable for smart window technologies (Soğancı, Ak, Giziroğlu, & Soyleyici, 2016).
Agricultural Enhancements
Research by Nkwonta et al. (2021) focused on the development of a method for assessing residues of N-(n-butyl) thiophosphoric triamide (NBPT) in milk, a urease inhibitor used in urea-based fertilizers. This study underscores the importance of monitoring agricultural chemical residues in food products to ensure safety and compliance with health standards (Nkwonta, O’Neill, Rahman, Moloney, Forrestal, Hogan, Richards, Cummins, & Danaher, 2021).
Novel Optical Properties of Conducting Polymers
Soyleyici et al. (2013) synthesized a new 2,5-di(2-thienyl)pyrrole derivative, showcasing its application in creating conducting polymers with novel optical properties. The study highlights the potential of these materials in advanced electronic and photonic devices, given their stability and performance characteristics (Soyleyici, Ak, Şahin, Odacı Demikol, & Timur, 2013).
properties
IUPAC Name |
N-butan-2-yl-4-pyrrolidin-1-ylsulfonylthiophene-2-carboxamide |
Source


|
|---|---|---|
| Details | Computed by LexiChem 2.6.6 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C13H20N2O3S2/c1-3-10(2)14-13(16)12-8-11(9-19-12)20(17,18)15-6-4-5-7-15/h8-10H,3-7H2,1-2H3,(H,14,16) |
Source


|
| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
BTCDJSHJPSQFLV-UHFFFAOYSA-N |
Source


|
| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CCC(C)NC(=O)C1=CC(=CS1)S(=O)(=O)N2CCCC2 |
Source


|
| Details | Computed by OEChem 2.1.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C13H20N2O3S2 |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
316.4 g/mol |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Disclaimer and Information on In-Vitro Research Products
Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.

![5-nitro-2-{[2-(spiro[2.3]hex-1-ylcarbonyl)hydrazino]carbonyl}benzoic acid](/img/structure/B5602544.png)
![N-(4-{[6-(1H-imidazol-1-yl)-4-pyrimidinyl]amino}phenyl)cyclohexanecarboxamide](/img/structure/B5602555.png)

cyanamide](/img/structure/B5602566.png)




![1-(3,5-dichlorophenyl)-3,4-dimethylpyrano[2,3-c]pyrazol-6(1H)-one](/img/structure/B5602602.png)

![4-[(cycloheptylamino)sulfonyl]-2-thiophenecarboxamide](/img/structure/B5602615.png)


![N-(2-{[6-(4,5-dimethyl-1H-imidazol-1-yl)-2-methyl-4-pyrimidinyl]amino}ethyl)-3-methylbenzenesulfonamide](/img/structure/B5602627.png)